ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzofuran core, an ethylphenylsulfonyl group, and a phenoxycarbonylamino moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenoxycarbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the benzofuran core may interact with aromatic residues in the active site of an enzyme, while the sulfonyl and phenoxycarbonyl groups can form hydrogen bonds or electrostatic interactions with other functional groups.
Comparison with Similar Compounds
ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-ETHYLBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:
- Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate
- Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate
These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture
Properties
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-4-19-11-14-22(15-12-19)36(31,32)28(27(30)35-21-9-7-6-8-10-21)20-13-16-24-23(17-20)25(18(3)34-24)26(29)33-5-2/h6-17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISAAPNMUPVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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